2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate
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Overview
Description
2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate is an organic compound that belongs to the class of phthalates. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a diester of phthalic acid and is characterized by its colorless, oily liquid appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 2-ethylhexanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar esterification process. The reaction is conducted in large reactors where phthalic anhydride and 2-ethylhexanol are mixed with the acid catalyst. The mixture is heated to facilitate the reaction, and the product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the manufacturing of various consumer products, including medical devices, food packaging, and children’s toys
Mechanism of Action
The mechanism of action of 2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. It is known to act as an endocrine disruptor, interfering with the normal functioning of hormone systems. This compound can bind to hormone receptors, altering their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar chemical structure and properties.
Diisononyl phthalate (DINP): Used as a plasticizer in various applications.
Di-2-propyl heptyl phthalate (DPHP): Another phthalate used in the production of flexible plastics.
Diisodecyl phthalate (DIDP): Commonly used in the manufacturing of plastic products.
Uniqueness
2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate is unique due to its specific chemical structure, which includes a chlorine atom and two ethylhexyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specific applications where other phthalates may not be as effective .
Properties
CAS No. |
63071-96-5 |
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Molecular Formula |
C24H37ClO4 |
Molecular Weight |
425.0 g/mol |
IUPAC Name |
2-O-(2-chloro-2-ethylhexyl) 1-O-(2-ethylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H37ClO4/c1-5-9-13-19(7-3)17-28-22(26)20-14-11-12-15-21(20)23(27)29-18-24(25,8-4)16-10-6-2/h11-12,14-15,19H,5-10,13,16-18H2,1-4H3 |
InChI Key |
QFIFUHNLWNDFSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)(CCCC)Cl |
Origin of Product |
United States |
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